
Diphenhydramine-d3
Vue d'ensemble
Description
Diphenhydramine-d3 is a deuterated form of diphenhydramine, an antihistamine commonly used to treat allergies, insomnia, and motion sickness. The deuterium atoms replace three hydrogen atoms in the diphenhydramine molecule, making it useful as an internal standard in mass spectrometry and other analytical techniques .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diphenhydramine-d3 involves the incorporation of deuterium atoms into the diphenhydramine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. One common method involves the reaction of diphenhydramine with deuterated methyl iodide (CD3I) in the presence of a base, such as potassium carbonate, to replace the hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents. The process is optimized for high yield and purity, often employing advanced techniques such as continuous-flow reactors and real-time analytical monitoring to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Diphenhydramine-d3 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents like potassium permanganate.
Reduction: Reaction with reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide
Major Products
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted diphenhydramine derivatives
Applications De Recherche Scientifique
Pharmacokinetic Studies
Transport Mechanisms at the Blood-Brain Barrier
Diphenhydramine-d3 has been employed as a selective probe to study the transport mechanisms at the blood-brain barrier (BBB). Research indicates that diphenhydramine is actively transported across the BBB, with studies showing a higher concentration in the brain compared to plasma. This active uptake is mediated by specific transport systems that can be influenced by other drugs, such as oxycodone. In vitro studies using rat brain capillary endothelial cells demonstrated that diphenhydramine competes for the same uptake transporters as oxycodone, providing insights into potential drug-drug interactions .
Case Study: In Vivo Brain Distribution
A significant study utilized positron emission tomography (PET) imaging to assess the kinetics of carbon-11 labeled diphenhydramine in rats. The findings revealed that diphenhydramine's transport at the BBB follows Michaelis-Menten kinetics, indicating a saturable process. The study calculated parameters such as maximum transport rate () and Michaelis constant (), which are crucial for understanding how this compound interacts with various substrates at the BBB .
Drug Interaction Studies
Investigating Competitive Inhibition
Research has shown that diphenhydramine can interact with other medications, which is vital for understanding its clinical implications. For instance, the competitive inhibition of diphenhydramine uptake by oxycodone was quantified, revealing values that suggest significant interaction potential. This aspect is particularly relevant for clinicians when considering polypharmacy scenarios where multiple drugs may affect each other's efficacy and safety profiles .
Therapeutic Applications
Potential Anxiolytic Effects
Beyond its established use as an antihistamine, this compound is being investigated for its effects on neurotransmitter systems involved in anxiety and depression. Preliminary studies suggest that it may exhibit anxiolytic properties due to its influence on serotonin and norepinephrine pathways . These findings open avenues for exploring this compound in psychiatric applications.
Methodological Innovations
Use in Microdialysis Studies
This compound has been utilized in microdialysis studies to evaluate its pharmacokinetics and dynamics in real-time within biological systems. This technique allows for the assessment of drug concentrations in interstitial fluid, providing insights into drug distribution and action at targeted sites within the central nervous system .
Data Tables
Mécanisme D'action
Diphenhydramine-d3, like diphenhydramine, exerts its effects primarily through antagonism of H1 histamine receptors. This action blocks the effects of histamine, reducing symptoms of allergic reactions such as itching, swelling, and vasodilation. Additionally, this compound may interact with other neurotransmitter systems, including dopamine, norepinephrine, and serotonin, contributing to its sedative and antiemetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenhydramine: The non-deuterated form, widely used as an antihistamine.
Doxylamine: Another first-generation antihistamine with similar sedative effects.
Chlorpheniramine: A less sedative antihistamine used for allergy relief
Uniqueness
Diphenhydramine-d3 is unique due to its isotopic labeling, which makes it particularly valuable in analytical applications. The presence of deuterium atoms allows for precise quantification and tracking in complex biological matrices, providing an advantage over non-deuterated analogs .
Activité Biologique
Diphenhydramine-d3 is a deuterated analog of diphenhydramine, a first-generation antihistamine widely used for its antihistaminic, sedative, and anticholinergic properties. The incorporation of deuterium isotopes in this compound alters its pharmacokinetic profile, potentially enhancing its stability and affecting its metabolism compared to the non-deuterated form.
- Molecular Formula : C₁₇H₂₁D₃ClN₄O
- Molecular Weight : Approximately 294.83 g/mol
- Solubility : Soluble in water, forming acidic solutions.
Diphenhydramine acts primarily as a selective antagonist of the histamine H1 receptor. This mechanism is crucial for its efficacy in alleviating allergic symptoms such as sneezing, runny nose, and itching. Additionally, it exhibits anticholinergic effects, which contribute to its sedative properties.
Pharmacokinetics
The pharmacokinetic parameters of this compound include:
- Oral Bioavailability : Ranges from 40% to 60%
- Peak Plasma Concentration (Tmax) : Achieved within 2 to 3 hours post-administration
- Half-Life : Approximately 8.5 hours
- Volume of Distribution (Vd) : 522.5 ± 245.7 L
These parameters indicate that this compound has a significant systemic presence after administration, which can be beneficial for therapeutic applications.
Biological Activities
This compound exhibits various biological activities beyond its antihistaminic effects:
- Antihistaminic Activity : Effectively blocks H1 receptors, reducing allergic responses.
- Sedative Effects : Induces drowsiness, making it useful for treating insomnia.
- Anticholinergic Effects : Can lead to side effects such as dry mouth and urinary retention.
Case Study: Diphenhydramine Overdose
A notable case report detailed a near-fatal overdose involving diphenhydramine, emphasizing the compound's potential for severe neurological side effects. A 24-year-old female ingested an excessive dose leading to recurrent seizures and cardiac arrest. The patient received sodium bicarbonate therapy, which contributed to her recovery. This case highlights the importance of understanding diphenhydramine's pharmacodynamics and the critical need for rapid intervention in overdose scenarios .
Research Findings
Recent studies have explored the pharmacokinetic differences between diphenhydramine and its deuterated form:
- A study using positron emission tomography (PET) demonstrated that this compound can serve as a selective probe to evaluate drug transport across the blood-brain barrier (BBB). The results indicated that the kinetics of this compound were not significantly influenced by other central nervous system targets, confirming its specificity as an H+-antiporter substrate .
- Another investigation into the metabolic pathways of deuterated compounds suggested that deuteration may alter the metabolic stability and clearance rates of drugs, potentially leading to prolonged therapeutic effects .
Summary Table of Biological Activities
Activity Type | Description |
---|---|
Antihistaminic | Blocks H1 receptors to alleviate allergies |
Sedative | Induces drowsiness for sleep aid |
Anticholinergic | Causes side effects like dry mouth |
Neurological Effects | Potential for seizures in overdose cases |
Propriétés
IUPAC Name |
2-benzhydryloxy-N-methyl-N-(trideuteriomethyl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3/i1D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZVUWRFHKOJYTH-FIBGUPNXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701016190 | |
Record name | Diphenhydramine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170082-18-5 | |
Record name | Diphenhydramine-d3 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701016190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 170082-18-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.